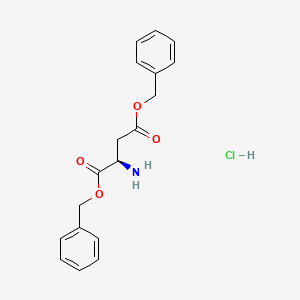

H-D-Asp(OBzl)-OBzl.HCl

Description

Significance of Protected Amino Acid Building Blocks in Advanced Organic Synthesis

In the intricate field of organic synthesis, the ability to selectively modify specific parts of a molecule is paramount. This is where protecting groups come into play. A protecting group is a chemical moiety that is temporarily attached to a reactive functional group to prevent it from reacting while other parts of the molecule are being modified. labinsights.nl In the context of amino acids, which possess at least two reactive sites—an amino group and a carboxylic acid group—protection is crucial to control the outcome of chemical reactions. labinsights.nltaylorfrancis.com

H-D-Asp(OBzl)-OBzl.HCl is an excellent example of a protected amino acid. The "OBzl" in its name signifies that both the side-chain carboxyl group and the alpha-carboxyl group of the D-aspartic acid are protected as benzyl (B1604629) esters. This dual protection serves several purposes. Firstly, it prevents the carboxyl groups from participating in unwanted side reactions during peptide synthesis or other chemical transformations. biosynth.com Secondly, the benzyl groups can enhance the solubility of the amino acid derivative in organic solvents, which are commonly used in synthesis. labinsights.nl Finally, these protecting groups can be removed under specific conditions, typically through hydrogenolysis, to reveal the free carboxyl groups when needed. wikipedia.org The hydrochloride salt form (.HCl) improves the stability and handling of the compound.

The use of such protected building blocks allows chemists to construct complex peptides and other organic molecules with a high degree of precision and control. wikipedia.orgchemistry.coach Without them, the synthesis of these molecules would be fraught with difficulties, leading to low yields and a mixture of undesirable byproducts.

Importance of Stereochemical Purity in Amino Acid and Peptide Chemistry

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in chemistry and biology. nih.gov Amino acids, with the exception of glycine, are chiral molecules, meaning they exist in two non-superimposable mirror-image forms, known as enantiomers (L- and D-forms). unacademy.combiorxiv.org In nature, the vast majority of proteins are composed of L-amino acids. biorxiv.org

The stereochemical configuration of an amino acid has a profound impact on the structure and function of the resulting peptide or protein. nih.govfrontiersin.org The specific three-dimensional shape of a protein is critical for its biological activity, whether it's acting as an enzyme, a receptor, or a structural component. Even a single amino acid with the "wrong" stereochemistry can dramatically alter the protein's shape and render it inactive or even harmful. biorxiv.orgfrontiersin.org

Therefore, maintaining stereochemical purity during the synthesis of peptides and other chiral molecules is of utmost importance. researchgate.netresearchgate.net The use of enantiomerically pure starting materials, such as this compound, is essential to ensure that the final product has the desired stereochemistry and, consequently, the correct biological activity. rsc.orgcat-online.com Any racemization—the conversion of a pure enantiomer into a mixture of both enantiomers—during the synthesis process must be carefully avoided.

Overview of D-Aspartic Acid Derivatives as Chiral Synthetic Precursors

While L-amino acids are the building blocks of most natural proteins, D-amino acids and their derivatives have gained significant attention as valuable chiral synthons in modern organic synthesis. rsc.orgnih.govasm.org A chiral synthon is a stereochemically pure building block used to introduce a specific chiral center into a target molecule.

This compound, being a D-aspartic acid derivative, serves as a precursor for introducing a D-aspartic acid residue into a peptide chain or other molecule. The incorporation of D-amino acids can confer unique properties to the resulting molecule. For example, peptides containing D-amino acids are often more resistant to enzymatic degradation, which can increase their stability and duration of action in a biological system. frontiersin.org This is a highly desirable characteristic for therapeutic peptides.

Compound Data

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

dibenzyl (2R)-2-aminobutanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4.ClH/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;/h1-10,16H,11-13,19H2;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBZEWOOBCRRAP-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Role and Application of H D Asp Obzl Obzl.hcl in Advanced Peptide Synthesis

H-D-Asp(OBzl)-OBzl.HCl as a Key Monomer in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble polymer support. csic.esscispace.com Within this methodology, this compound serves as a valuable building block, particularly when a D-aspartic acid residue is required at the C-terminus of a peptide sequence.

The initial step in many SPPS protocols involves the attachment, or "loading," of the first amino acid onto the solid support resin. scispace.com To incorporate this compound as the C-terminal residue, its free alpha-carboxyl group (once liberated from the benzyl (B1604629) ester) would need to be coupled to the reactive functional groups of the resin. However, since both carboxyl groups are protected as benzyl esters, this compound is typically used in SPPS after the C-terminal amino acid is already attached to the resin.

Alternatively, for solution-phase synthesis or fragment condensation strategies that are later attached to a solid support, a different synthetic route is required. The more common approach in SPPS is to use an N-terminally protected version, such as Fmoc-D-Asp(OBzl)-OH or Boc-D-Asp(OBzl)-OH, for the initial loading onto the resin. The this compound derivative is more suited for subsequent coupling steps in solution-phase synthesis or for specific applications where both carboxyl groups must remain protected throughout the chain elongation.

In a scenario where a custom resin is prepared, this compound could be deprotected at the alpha-carboxyl position selectively, if a suitable orthogonal protecting group scheme were devised, and then loaded onto the resin. However, standard commercially available resins are typically loaded using N-alpha-protected amino acids.

Resin Selection and Swelling: The choice of resin is fundamental. Polystyrene (PS) resins are common and must be adequately swollen in a suitable solvent, like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), to ensure that the reactive sites are accessible. peptide.com The degree of cross-linking in the resin affects its swelling properties; for example, a 1% divinylbenzene (B73037) (DVB) cross-linked resin swells more than a 2% DVB resin. peptide.com Polyethylene glycol (PEG) resins offer different swelling characteristics and may be advantageous for certain sequences. scispace.com

Coupling Reactions: The coupling of subsequent amino acid units to the peptide chain requires activation of the carboxyl group. While this compound has its carboxyl groups protected, the coupling of other amino acids onto a peptide chain containing an aspartyl residue requires careful selection of reagents to avoid side reactions. A known complication with aspartic acid residues is the formation of aspartimide. This side reaction is particularly prevalent in Fmoc-based SPPS, where the basic conditions used for Fmoc group removal (e.g., piperidine) can catalyze the cyclization of the aspartyl side chain with the peptide backbone. mdpi.com This can lead to the formation of both α- and β-aspartyl peptides, which are difficult to separate. mdpi.com

Monitoring and Efficiency: The loading capacity of a resin, typically ranging from 0.3 to 2.5 mmol per gram, must be accurately determined. csic.esscispace.com After the coupling reaction, qualitative tests like the Kaiser test can be used to check for the presence of free primary amines, indicating an incomplete reaction. scispace.com If a coupling is inefficient, a second coupling may be necessary to maximize the yield before proceeding to the next step in the synthesis. csic.es

| Parameter | Consideration | Rationale & Scientific Context | Citation |

|---|---|---|---|

| Resin Type | Polystyrene (PS), Polyethylene Glycol (PEG) | The resin's chemical nature and swelling properties in solvents like DMF and DCM are critical for reaction kinetics. Proper swelling ensures accessibility of reactive sites. | scispace.compeptide.com |

| Loading Capacity | Typically 0.3-2.5 mmol/g | Higher loading can increase yield per batch but may also increase steric hindrance and aggregation, potentially lowering coupling efficiency. | csic.esrsc.org |

| Coupling Reagents | HBTU, HATU, DIC/HOBt | Choice of activator affects reaction speed and the risk of side reactions. Urionium/guanidinium salts like HATU are highly efficient but must be used with an appropriate base. | thieme-connect.denih.gov |

| Side Reactions | Aspartimide Formation | Particularly in Fmoc/tBu strategies, the piperidine (B6355638) used for deprotection can induce cyclization of the Asp side chain, leading to impurities. Using additives or specific protecting groups can mitigate this. | mdpi.com |

| Reaction Monitoring | Kaiser Test, UV-Vis Spectroscopy | Ensures coupling completion before proceeding to the next cycle. Incomplete reactions necessitate a second coupling to avoid deletion sequences. Fmoc cleavage can be quantified by UV absorbance. | csic.esscispace.com |

Utilization in Solution-Phase Peptide Synthesis Methodologies

In solution-phase peptide synthesis, all reactants are dissolved in a suitable solvent, which allows for purification of intermediates after each step. This compound is well-suited for this approach, as its free primary amine can act as a nucleophile in coupling reactions. thieme-connect.de

The primary amine of this compound can be coupled with an N-protected amino acid (e.g., a Boc- or Fmoc-amino acid) to form a dipeptide. This reaction typically requires a coupling agent to activate the carboxyl group of the incoming N-protected amino acid, forming an active ester or symmetrical anhydride (B1165640) that readily reacts with the amine of the aspartic acid derivative. mdpi.comthieme-connect.de

A typical reaction might involve reacting Boc-Phe-OH with this compound in the presence of a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. thieme-connect.de The resulting protected dipeptide, Boc-Phe-D-Asp(OBzl)-OBzl, can then be isolated and purified before proceeding with further elongation of the peptide chain.

| Reagent Class | Examples | Mechanism of Action | Citation |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. Often used with additives like HOBt or HOSu. | thieme-connect.dethieme-connect.de |

| Uronium/Guanidinium Salts | HBTU, TBTU, HATU | Form active esters (e.g., HOBt or HOAt esters) in situ, leading to rapid and efficient coupling with minimal racemization. | thieme-connect.de |

| Phosphonium (B103445) Salts | BOP, PyBOP | Similar to uronium salts, they generate active esters that facilitate amide bond formation. BOP was one of the first of this class of highly efficient reagents. | thieme-connect.deacs.org |

| Mixed Anhydrides | Isobutyl chloroformate | The N-protected amino acid reacts with an acid chloride to form a mixed anhydride, which is a potent acylating agent for the amine component. | thieme-connect.de |

Fragment condensation is a powerful strategy for synthesizing large peptides or proteins. It involves the coupling of pre-synthesized, protected peptide segments. thieme-connect.de A peptide fragment containing a C-terminal D-aspartic acid can be synthesized and then coupled to another peptide fragment with a free N-terminus.

For instance, a dipeptide like Z-Val-D-Asp(OBzl)-OBzl could be synthesized. The alpha-benzyl ester could be selectively cleaved (if an orthogonal protection scheme allows it) to free the carboxyl group. This fragment, Z-Val-D-Asp(OBzl)-OH, could then be activated and coupled to another peptide fragment. More commonly, a fragment is converted into a peptide hydrazide, which can then be transformed into a reactive peptide azide (B81097) for coupling. This azide method is known for its low risk of racemization during the fragment coupling step. thieme-connect.de

Interplay with Orthogonal Protecting Group Strategies in Peptide Assembly

The success of complex peptide synthesis hinges on the use of orthogonal protecting groups, which can be removed under specific conditions without affecting other protecting groups in the molecule. biosynth.comuchicago.edu The benzyl (Bzl or OBzl) esters on this compound are key components in such strategies, primarily the Boc/Bzl approach. elte.hu

In the Boc/Bzl strategy , the temporary N-alpha protection is provided by the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed at each cycle with a mild acid like trifluoroacetic acid (TFA). elte.huub.edu The side-chain protecting groups, including the benzyl esters of aspartic acid, are stable to these conditions. They are removed at the end of the synthesis during the final cleavage step, which employs a very strong acid such as hydrogen fluoride (B91410) (HF). elte.hu

In contrast, the more widely used Fmoc/tBu strategy is fully orthogonal. biosynth.com It uses the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for N-alpha protection, which is removed with piperidine. ub.edu The side-chain protecting groups, such as tert-butyl (tBu), are acid-labile and are removed at the end with TFA. elte.hu The benzyl groups of this compound are not compatible with the standard Fmoc/tBu strategy because they are not cleaved by TFA. However, they can be removed by catalytic hydrogenation (e.g., using H₂/Pd-C), which provides an additional layer of orthogonality. This allows for the selective deprotection of benzyl-protected residues while leaving tBu-based groups intact, or vice-versa, enabling the synthesis of highly complex or modified peptides.

| Strategy | N-α Protection | N-α Deprotection | Side-Chain Protection (e.g., for Asp) | Final Cleavage/Deprotection | Role of Benzyl (Bzl) Groups | Citation |

|---|---|---|---|---|---|---|

| Boc/Bzl | Boc (tert-butyloxycarbonyl) | Mild Acid (e.g., TFA) | Bzl (benzyl ester) | Strong Acid (e.g., HF) | Standard side-chain protection, removed during final cleavage. | elte.huub.edu |

| Fmoc/tBu | Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., 20% Piperidine in DMF) | tBu (tert-butyl ester) | Mild Acid (e.g., TFA) | Not standard. Can be used as a third orthogonal group, removable by catalytic hydrogenation. | biosynth.comelte.huub.edu |

Compatibility of Benzyl Ester Protection within Boc/Bn and Fmoc/tBu Schemes

The success of solid-phase peptide synthesis (SPPS) relies on the strategic use of protecting groups. Two dominant strategies are the Boc/Bzl and the Fmoc/tBu methods. The choice of strategy dictates the reagents used for deprotection at each step and ultimately determines the viability of using benzyl ester protection for residues like aspartic acid.

The Boc/Bzl strategy is a classic approach where the temporary Nα-protecting group is the tert-butoxycarbonyl (Boc) group, and semi-permanent side-chain protection is typically achieved with benzyl-based groups (Bzl). peptide.com This scheme is not truly orthogonal because both Boc and Bzl groups are acid-labile. peptide.com Selectivity is achieved by using different strengths of acid for deprotection. The Boc group is removed at each cycle with a moderately strong acid, such as 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). ub.edu The benzyl ester protecting groups, however, are significantly more stable to TFA and require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage from the completed peptide chain. peptide.comub.edu While effective, the repeated exposure to moderate acid during Boc removal can lead to premature, albeit slow, cleavage of the benzyl ester side-chain protection. ub.edu

The Fmoc/tBu strategy represents a truly orthogonal protection scheme, which is why it has become the more widely used method in modern peptide synthesis. ub.edunih.gov In this approach, the temporary Nα-protecting group is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is typically removed using a 20% solution of piperidine in dimethylformamide (DMF). ub.edu The semi-permanent side-chain protecting groups are acid-labile, most commonly tert-butyl (tBu) based ethers, esters, and urethanes. peptide.com These tBu groups are completely stable to the basic conditions used for Fmoc removal but are efficiently cleaved during the final deprotection step using a strong acid like TFA. nih.gov

Benzyl esters, like those in this compound, are generally compatible with the Fmoc/tBu strategy. The ester linkage is stable to the basic conditions of Fmoc deprotection. peptide.com However, because the benzyl group's acid lability is different from that of the tBu group, it offers an additional level of orthogonality. While tBu groups are readily cleaved by TFA, standard benzyl esters require stronger acids like HF for efficient removal. peptide.comthieme-connect.de This differential stability allows for more complex synthetic designs, such as the synthesis of protected peptide fragments. By modifying the phenyl ring of the benzyl group with electron-withdrawing or -donating substituents, its acid stability can be fine-tuned. thieme-connect.de

| Feature | Boc/Bzl Scheme | Fmoc/tBu Scheme |

|---|---|---|

| Nα-Protection | Boc (tert-butoxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |

| Nα-Deprotection Reagent | Moderate Acid (e.g., 25-50% TFA) | Base (e.g., 20% Piperidine in DMF) |

| Side-Chain Protection | Benzyl-based (e.g., Bzl, OBzl) | tert-Butyl-based (e.g., tBu, OtBu, Boc) |

| Final Cleavage/Deprotection | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) |

| Orthogonality | Non-orthogonal (relies on differential acid lability) peptide.comub.edu | Fully orthogonal (base-labile vs. acid-labile groups) ub.edunih.gov |

| Compatibility with Benzyl Esters | Standard side-chain protection, cleaved with strong acid. peptide.com | Compatible; stable to Fmoc deprotection, offers alternative deprotection options. peptide.com |

Stereochemical Integrity and Control in Syntheses Involving D Aspartic Acid Dibenzyl Ester Hydrochloride

Mechanisms and Factors Influencing Epimerization During Peptide Bond Formation

Epimerization, the change in configuration at a single stereocenter, is a significant side reaction in peptide synthesis. mdpi.comnih.gov For amino acids like D-aspartic acid, this typically occurs at the α-carbon. Two primary mechanisms are responsible for this loss of stereochemical integrity: direct enolization and oxazolone (B7731731) formation. mdpi.comthieme-connect.de

The activation of the carboxylic acid group is a crucial step in forming a peptide bond, but it is also a stage where epimerization is likely to occur. mdpi.comethernet.edu.et The choice of coupling reagent directly influences the reaction's course and the preservation of chirality. mdpi.comdoi.org

Carbodiimide-based reagents , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used. mdpi.comissuu.com However, they can lead to the formation of a highly reactive O-acylisourea intermediate, which is prone to cyclizing into an oxazolone, a key intermediate in the racemization pathway. mdpi.comissuu.com

Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-derivatives (e.g., HOAt) are often used in conjunction with carbodiimides. issuu.compeptide.com These additives react with the O-acylisourea to form active esters that are more stable and less prone to racemization. issuu.com HOAt, in particular, has been shown to be more effective than HOBt in suppressing epimerization due to the electron-withdrawing effect of the nitrogen atom in its pyridine (B92270) ring, which increases its acidity and the reactivity of the resulting active ester. thieme-connect.deacs.org

Onium salt-based reagents , such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP®) and N-[[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]-pyridin-1-yl]methylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU), are also popular. mdpi.comdoi.org While generally efficient, their use can also lead to epimerization, especially in the presence of excess base. mdpi.comdoi.org For instance, studies have shown significant epimerization of aspartic acid residues when using HATU with certain bases. doi.org

The following table summarizes the effect of various coupling reagents on epimerization:

| Coupling Reagent/System | Propensity for Epimerization | Notes |

| DCC/DIC alone | High | Forms reactive O-acylisourea, leading to oxazolone formation. mdpi.comissuu.com |

| DCC/DIC + HOBt | Reduced | HOBt traps the O-acylisourea to form a more stable active ester. issuu.compeptide.com |

| DCC/DIC + HOAt | Significantly Reduced | HOAt is more acidic and a better acyl-transfer catalyst than HOBt. thieme-connect.deacs.org |

| HATU/Base | Variable | Epimerization is highly dependent on the base and substrate used. doi.org |

| PyBOP®/Base | Variable | Similar to HATU, the extent of epimerization depends on reaction conditions. iris-biotech.de |

| Ynamides | Low | These reagents form stable α-acyloxyenamide active esters that are resistant to racemization. acs.org |

The presence of a base is often necessary for peptide coupling reactions, but it can also promote epimerization by facilitating the abstraction of the α-hydrogen from the amino acid residue. mdpi.comthieme-connect.de This is particularly problematic for activated amino acid derivatives where the α-proton is more acidic.

The direct abstraction of the α-proton by a base leads to the formation of a carbanion, which can then be protonated from either side, resulting in a racemic mixture. mdpi.comthieme-connect.de The strength and steric hindrance of the base play a crucial role. mdpi.com Highly basic and sterically unhindered tertiary amines can increase the rate of epimerization. mdpi.com The use of hindered bases like diisopropylethylamine (DIPEA) can sometimes mitigate this issue. merckmillipore.com

Aspartimide formation is another base-catalyzed side reaction that leads to racemization. peptide.comiris-biotech.de The amide nitrogen of the peptide bond can attack the side-chain ester of an aspartyl residue, forming a five-membered succinimide (B58015) ring. peptide.comiris-biotech.de This aspartimide intermediate is prone to epimerization at the α-carbon. iris-biotech.de Subsequent ring-opening by hydrolysis or aminolysis can yield a mixture of α- and β-aspartyl peptides, both of which can be epimerized. peptide.comiris-biotech.de

Strategies for Mitigating Stereomutation of D-Aspartic Acid Residues

Preserving the stereochemical integrity of D-aspartic acid residues during peptide synthesis requires careful optimization of reaction conditions.

Several strategies can be employed to minimize epimerization:

Choice of Coupling Reagent and Additives: As discussed, using coupling reagents in combination with racemization-suppressing additives like HOAt is highly effective. thieme-connect.deacs.org Newer reagents, such as ynamides, which proceed through stable, racemization-resistant intermediates, show great promise. acs.org

Control of Base: The type and amount of base should be carefully controlled. Using a weaker or more sterically hindered base can reduce the rate of α-hydrogen abstraction. mdpi.com In some cases, in situ neutralization protocols can be beneficial. peptide.com

Protecting Groups: The choice of protecting group for the aspartic acid side chain can influence the rate of aspartimide formation. Bulky ester groups, such as the 3-methylpent-3-yl (Mpe) group, can sterically hinder the cyclization reaction. iris-biotech.de Another approach involves the use of backbone-protecting groups, like the 2,4-dimethoxybenzyl (Dmb) group, on the amide nitrogen of the preceding amino acid to prevent its nucleophilic attack on the aspartyl side chain. peptide.comu-tokyo.ac.jp

The reaction environment significantly impacts stereochemical stability.

Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) can promote epimerization. researchgate.net Less polar solvents, such as dichloromethane (B109758) (DCM), or mixtures of DMF and DCM, have been shown to reduce the degree of epimerization in some cases. doi.org The use of solvent mixtures like chloroform (B151607) and trifluoroethanol has also been reported to suppress epimerization while maintaining peptide solubility. researchgate.net

Temperature Control: Lowering the reaction temperature is a general strategy to suppress epimerization, as it reduces the rate of all chemical reactions, including the undesirable side reactions. researchgate.net However, this may also slow down the desired coupling reaction, requiring a balance to be struck.

The following table provides a summary of strategies to mitigate epimerization:

| Strategy | Approach | Rationale |

| Coupling Reagents | Use additives like HOAt. | Forms more stable active esters, reducing oxazolone formation. thieme-connect.deacs.org |

| Employ newer reagents like ynamides. | Proceeds through racemization-resistant intermediates. acs.org | |

| Base | Use sterically hindered bases (e.g., DIPEA). | Reduces the rate of α-hydrogen abstraction. merckmillipore.com |

| Use the minimum necessary amount of base. | Minimizes base-catalyzed side reactions. | |

| Protecting Groups | Use bulky side-chain esters (e.g., OMpe). | Sterically hinders aspartimide formation. iris-biotech.de |

| Use backbone protection (e.g., Dmb). | Prevents nucleophilic attack by the preceding amide nitrogen. peptide.comu-tokyo.ac.jp | |

| Solvent | Use less polar solvents (e.g., DCM). | Can reduce the rate of epimerization compared to polar solvents like DMF. doi.orgresearchgate.net |

| Temperature | Lower the reaction temperature. | Reduces the rate of epimerization. researchgate.net |

Analytical Methodologies for Assessing Stereochemical Purity in Peptidic Products

Ensuring the enantiomeric purity of the final peptide product is critical. nih.gov Several analytical techniques are employed for this purpose:

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying diastereomeric peptides. nih.govnih.gov By using a chiral stationary phase, it is possible to resolve the D- and L-isomers. nih.gov The purity is determined by comparing the peak areas of the different isomers. nih.gov

Mass Spectrometry (MS): While MS itself is not inherently stereospecific, it can be coupled with other techniques to determine stereochemistry. acs.org Tandem mass spectrometry (MS/MS) can sometimes differentiate diastereomers based on their fragmentation patterns. acs.org Ion mobility spectrometry-mass spectrometry (IMS-MS) is an emerging technique that separates ions based on their size, shape, and charge, allowing for the differentiation of peptide epimers. researchgate.net

Amino Acid Analysis (AAA): This classic method involves hydrolyzing the peptide into its constituent amino acids, which are then derivatized with a chiral reagent (e.g., Marfey's reagent). acs.org The resulting diastereomeric derivatives can be separated and quantified by HPLC, allowing for the determination of the enantiomeric ratio of each amino acid in the peptide. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to assess stereochemical purity, although it is generally less sensitive than chromatographic methods. The use of chiral shift reagents can help to resolve the signals of enantiomers.

Applications of H D Asp Obzl Obzl.hcl in the Construction of Complex Molecular Architectures

Construction of Peptidomimetics Incorporating D-Aspartyl Moieties

Peptidomimetics, compounds that mimic the structure and function of natural peptides, are of significant interest in drug discovery due to their enhanced stability and bioavailability. The incorporation of D-amino acids, such as the D-aspartyl moiety derived from H-D-Asp(OBzl)-OBzl.HCl, is a key strategy in the design of these molecules. The unnatural D-configuration provides resistance to enzymatic degradation by proteases, which are highly specific for L-amino acids. This intrinsic stability makes peptides containing D-aspartic acid more robust candidates for therapeutic applications.

The benzyl (B1604629) protecting groups on this compound are crucial for its utility in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These groups prevent the carboxylic acid functionalities from participating in unwanted side reactions during peptide chain elongation. Following the assembly of the peptide backbone, the benzyl groups can be cleanly removed under specific conditions, typically through hydrogenolysis, to unveil the free carboxylic acids for further modification or to yield the final peptidomimetic.

Table 1: Key Research Findings in Peptidomimetic Construction

| Research Focus | Key Finding |

| Enhanced Stability | Incorporation of D-aspartyl moieties leads to peptidomimetics with increased resistance to proteolytic degradation. |

| Conformational Control | The stereochemistry of the D-amino acid can induce specific secondary structures, such as β-turns, which are important for biological activity. |

| Synthetic Versatility | The protected nature of this compound allows for its seamless integration into standard peptide synthesis protocols. |

Role in the Synthesis of Cyclic Peptides and Peptide Conjugates

Cyclic peptides often exhibit superior biological activity and stability compared to their linear counterparts due to their constrained conformation. This compound is an invaluable precursor in the synthesis of cyclic peptides. The side-chain carboxyl group of the D-aspartic acid residue, once deprotected, can be used as a handle for cyclization. This can be achieved by forming an amide bond with the N-terminal amine (head-to-side chain cyclization) or with the side chain of another amino acid within the sequence (side chain-to-side chain cyclization). The D-configuration can also act as a turn-inducing element, facilitating the adoption of a conformation amenable to cyclization. glpbio.com

Furthermore, the deprotected side-chain carboxyl group of the incorporated D-aspartyl residue serves as a convenient attachment point for the conjugation of other molecules, such as fluorescent dyes, imaging agents, or drug payloads. This allows for the creation of sophisticated peptide conjugates for a variety of biomedical applications, including diagnostics and targeted drug delivery.

Development of Specialized Peptides with Unnatural Amino Acid Incorporations

The quest for novel therapeutic agents has driven the development of specialized peptides containing unnatural amino acids. This compound, itself a derivative of an unnatural amino acid in the context of ribosomally synthesized proteins, opens the door to creating peptides with unique properties. The incorporation of a D-amino acid can significantly alter the peptide's three-dimensional structure and its interaction with biological targets. nih.gov

The presence of the benzyl-protected carboxyl groups allows for selective chemical manipulations. For instance, after the peptide chain is assembled, the benzyl esters can be removed to reveal the carboxylic acids. These can then be modified to introduce other unnatural functionalities, further expanding the chemical diversity of the resulting peptide. This strategy is instrumental in creating peptides with enhanced binding affinities, specificities, and novel biological activities that are not accessible with the canonical set of 20 proteinogenic amino acids. The ability to introduce D-amino acids via building blocks like this compound is a cornerstone of modern peptide chemistry, enabling the exploration of a vast and largely untapped chemical space.

Contribution to Building Blocks for Oligomer Synthesis Beyond Peptides, including Polydepsipeptides

The utility of this compound extends beyond the synthesis of traditional peptides. It serves as a valuable building block for the creation of other types of oligomers. For example, it can be incorporated into the synthesis of polydepsipeptides, which are polymers containing both amide and ester bonds in their backbone.

The synthesis of such oligomers often involves the coupling of hydroxy acids and amino acids. The carboxylic acid groups of the deprotected D-aspartic acid derivative can be reacted with hydroxyl-containing molecules to form ester linkages, thus creating the depsipeptide backbone. The ability to precisely introduce a D-aspartyl unit with its reactive side chain provides a powerful tool for designing and synthesizing novel biomaterials and polymers with unique structural and functional properties.

Future Perspectives and Methodological Advancements in D Aspartic Acid Dibenzyl Ester Chemistry

Innovations in Protecting Group Design and Removal Techniques for Aspartic Acid Derivatives

A significant challenge in the solid-phase peptide synthesis (SPPS) of peptides containing aspartic acid is the base-catalyzed formation of aspartimide. nih.goviris-biotech.de This intramolecular cyclization, particularly frequent in Fmoc-based chemistry that uses piperidine (B6355638) for deprotection, leads to the formation of β-aspartyl peptides and racemization, resulting in product mixtures that are difficult to purify. iris-biotech.denih.gov This side reaction is especially pronounced in sequences such as Asp-Gly, Asp-Asn, or Asp-Ser. nih.govacs.org

To mitigate this issue, significant innovations have been made in the design of protecting groups for the β-carboxyl group of aspartic acid.

Sterically Hindered Ester Groups: A primary strategy is to increase the steric bulk of the side-chain ester group to physically obstruct the nucleophilic attack by the backbone amide nitrogen. Research has shown that bulky, acyclic aliphatic protecting groups are substantially more effective than rigid cyclic alkyl esters. nih.gov For instance, the 2,4-dimethyl-3-pentyl protecting group provides excellent resistance to aspartimide formation, even at elevated temperatures used to overcome difficult couplings. nih.gov Other novel, bulky side-chain protecting groups that offer considerable protection compared to the standard tert-butyl (OtBu) group include trialkylcarbinol-based esters like 3-ethyl-3-pentyl (Epe) and 5-n-butyl-5-nonyl (Bno). iris-biotech.denih.gov

Cyanosulfurylides (CSY): A groundbreaking approach involves masking the side-chain carboxylic acid with a cyanosulfurylide (CSY) group. semanticscholar.orgbohrium.com Unlike traditional ester-based protecting groups, the CSY moiety is linked via a stable carbon-carbon bond, which completely prevents base-promoted aspartimide formation. semanticscholar.orgrsc.org The CSY group exhibits remarkable stability towards strong acids and bases and can be selectively removed using mild electrophilic halogen species, such as N-chlorosuccinimide (NCS). semanticscholar.orgbohrium.com An added benefit is the hydrophilic nature of the CSY group, which can enhance the solubility and synthetic efficiency of aggregation-prone peptides. bohrium.com

Backbone Protection: While not a side-chain strategy, the protection of the backbone amide nitrogen of the aspartyl residue offers a method for complete prevention of aspartimide formation. nih.gov However, the introduction of groups like 2,4-dimethoxybenzyl (Dmb) can lead to challenges in acylating the resulting secondary amine. nih.gov

Innovations also extend to removal techniques. A notable development is an on-resin, Lewis acid-based method using ferric chloride (FeCl3) for the selective deprotection of side-chain tert-butyl esters, which allows for subsequent modification of the aspartic acid residue while it is still attached to the solid support. acs.org

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups

| Protecting Group | Key Feature | Advantage | Reference |

|---|---|---|---|

| tert-Butyl (OtBu) | Standard, acid-labile | Widely used, well-understood | iris-biotech.de |

| 2,4-dimethyl-3-pentyl | Bulky, acyclic ester | High resistance to aspartimide formation | nih.gov |

| Cyanosulfurylide (CSY) | C-C bond linkage | Complete suppression of aspartimide formation, enhances solubility | semanticscholar.orgbohrium.com |

| Dmb/Hmb | Backbone amide protection | Complete suppression of aspartimide formation | nih.gov |

Development of Highly Efficient and Stereoselective Coupling Reagents for D-Amino Acids

The formation of the peptide bond is the cornerstone of peptide synthesis. The ideal coupling reagent, or activator, should facilitate rapid and complete acylation with minimal to no racemization of the activated amino acid. bachem.com While standard urethane (B1682113) protecting groups like Fmoc and Boc help preserve the stereochemical integrity of the α-carbon, the choice of coupling reagent remains critical, especially for sterically hindered or racemization-prone residues. bachem.com

Recent decades have seen the development of highly efficient aminium/uronium and phosphonium (B103445) salt-based coupling reagents that have largely replaced older methods for critical applications.

Next-Generation Additives and Reagents: The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 7-azabenzotriazol-1-ol (HOAt) with carbodiimides significantly suppresses racemization. peptide.com This led to the development of standalone reagents incorporating these moieties. However, safety concerns regarding the potentially explosive nature of HOBt and HOAt derivatives have driven the search for alternatives. acs.orgbachem.com Ethyl cyano(hydroxyimino)acetate (OxymaPure) has emerged as a superior, safer, and non-explosive additive. acs.orgluxembourg-bio.com This, in turn, has led to the development of Oxyma-based coupling reagents like (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU). bachem.com COMU exhibits coupling efficiencies comparable to the highly effective HATU but with enhanced safety, better solubility, and reduced allergenic potential. bachem.comluxembourg-bio.com

Reagents for Challenging Couplings: For particularly difficult couplings, such as those involving sterically hindered or N-methylated amino acids, specialized reagents are employed. (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) is highly effective for coupling N-methyl amino acids. peptide.com 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is noted for causing very little epimerization and is particularly useful for coupling amino acids prone to racemization. peptide.com

Biocatalytic and Photobiocatalytic Methods: A novel frontier in stereoselective synthesis involves the use of enzymes. D-aminopeptidases have been shown to efficiently synthesize poly-D-alanine peptides, demonstrating the potential of D-stereospecific proteases for creating D-peptides under mild conditions. rsc.org Furthermore, hybrid photobiocatalytic systems are being developed. nih.govresearchgate.net By combining visible-light photoredox catalysts with engineered pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, researchers have achieved the stereoselective, intermolecular C(sp³)–C(sp³) cross-coupling of organoboron reagents with amino acids. nih.gov This method allows for the synthesis of complex non-canonical amino acids with excellent control over the stereochemistry. nih.govresearchgate.net

Table 2: Selected Modern Coupling Reagents

| Reagent | Class | Key Advantage | Reference |

|---|---|---|---|

| HBTU/TBTU | Aminium/Uronium | Fast, efficient, low racemization | peptide.com |

| HATU | Aminium (HOAt-based) | Higher reactivity, good for hindered couplings | bachem.com |

| COMU | Aminium (Oxyma-based) | High efficiency, enhanced safety profile, good solubility | bachem.comluxembourg-bio.com |

| DEPBT | Phosphonium | Very low epimerization during coupling | peptide.com |

Computational Chemistry Approaches to Reaction Mechanism Understanding

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms that occur during peptide synthesis. By using methods like Density Functional Theory (DFT) and ab initio quantum mechanics, chemists can model reaction pathways, calculate energy barriers, and understand the factors that control reactivity and side reactions. researchgate.netacs.org

A primary focus of computational studies in aspartic acid chemistry has been the mechanism of racemization and aspartimide formation. researchgate.net These studies have confirmed that the reaction proceeds through a succinimide (B58015) intermediate. researchgate.netacs.org Key findings include:

Catalytic Role of Solvents and Buffers: DFT calculations have revealed that molecules from the reaction environment can actively participate in and catalyze side reactions. Water molecules, for instance, can act as catalysts, lowering the activation energy for succinimide formation through a two-H₂O mechanism. researchgate.net Similarly, computational models have shown that acetic acid, a common buffer component, can mediate proton transfer in a concerted process to catalyze the cyclization reaction. nih.gov

Acidity of the Succinimide Intermediate: Ab initio calculations have provided a quantitative explanation for the rapid racemization of the succinimide intermediate. The calculations show that the α-carbon of the succinimide ring is significantly more acidic than in an acyclic peptide, which accounts for the greatly accelerated rate of racemization. acs.org

Enzymatic Reaction Mechanisms: Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are used to model enzymatic reactions. rsc.org For example, a QM/MM study of D-aminopeptidase elucidated the origin of its stereospecificity by calculating the energy barriers for both D- and L-substrates, finding significantly higher activation energies for the L-isomer, thus explaining the enzyme's preference for D-amino acids. rsc.org

Peptide Design and Structure Prediction: Beyond reaction mechanisms, computational tools like Rosetta are used in the broader field of peptide therapeutics to design novel peptides, predict their three-dimensional structures, and simulate their interactions with biological targets. nih.govnih.gov

Sustainable Synthetic Routes for D-Amino Acid Derivatives in Large-Scale Production

The pharmaceutical industry is increasingly focused on "green chemistry" to reduce the environmental impact of drug manufacturing. nih.gov Traditional solid-phase peptide synthesis (SPPS), while effective, is notorious for its poor atom economy and extensive use of hazardous solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which generates large volumes of chemical waste. nih.govunibo.it

Efforts to develop sustainable synthetic routes for amino acid derivatives are advancing on several fronts:

Greener Solvents and Processes: A major effort is underway to replace hazardous solvents with more environmentally benign alternatives. nih.gov Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentylmethyl ether (CPME) are being evaluated as potential replacements for DMF in SPPS. biotage.com Research in this area involves a holistic assessment of solvent properties, including resin swelling, solubility of reagents, and impact on reaction kinetics. biotage.com In parallel, process optimizations such as in-situ Fmoc removal protocols, which eliminate intermediate washing steps, can drastically reduce solvent consumption by up to 60%. tandfonline.com

Biocatalysis: The use of enzymes as catalysts offers a powerful path to greener chemical synthesis. acs.org Biocatalytic processes are typically run in aqueous media under mild conditions and are highly selective, reducing the need for protecting groups and minimizing waste. For the production of enantiomerically pure D-amino acids, enzymatic methods like dynamic kinetic resolution are highly effective. researchgate.net For example, lipases such as Candida antarctica lipase (B570770) B (CALB) are used for the enantioselective hydrolysis of racemic β-amino esters to obtain the desired enantiomers. mdpi.com The use of engineered D-amino acid oxidases (DAAO) is another established industrial application for the synthesis of antibiotic precursors. acs.org

Mechanochemistry: Mechanochemical methods, such as ball milling, are emerging as a sustainable alternative to solvent-based synthesis. mdpi.com By performing reactions in a solvent-free or low-solvent environment, this technique drastically reduces waste and can sometimes lead to different reactivity or selectivity. It has been successfully applied to the enzymatic resolution of amino acid derivatives. mdpi.com

Recombinant Production: For the production of larger peptides, recombinant expression in microbial systems like E. coli or yeast presents a highly sustainable alternative to total chemical synthesis. oxfordglobal.com This biological approach avoids the use of hazardous reagents and solvents and is more scalable and cost-effective for long peptide chains. oxfordglobal.com

Compound Reference Table

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing H-D-Asp(OBzl)-OBzl.HCl, and how do protecting groups influence its stability during peptide assembly?

- Methodological Answer : The synthesis typically involves benzyl (Bzl) ester protection of aspartic acid’s carboxyl groups to prevent undesired side reactions during peptide coupling. For example, Boc-Arg(Tos)-Gly-OBzl and Boc-Asp(OBzl)-Ser-OBzl are coupled via liquid-phase peptide synthesis, followed by selective deprotection using hydrogenolysis (for Bzl) and acidolysis (for Boc) . Ensure purity by HPLC (>95%) and confirm structure via H/C NMR and mass spectrometry.

Q. How can researchers verify the identity and purity of this compound in peptide intermediates?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Retention time comparison with standards (e.g., C18 column, 0.1% TFA/ACN gradient).

- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 349.8 for this compound) .

- Elemental Analysis : Match calculated and observed C, H, N percentages (e.g., CHClNO requires C 60.76%, H 5.39%, N 3.93%) .

Advanced Research Questions

Q. What experimental strategies resolve low coupling efficiency when incorporating this compound into hydrophobic peptide sequences?

- Methodological Answer : Optimize coupling conditions by:

- Activation Reagents : Use HOBt/DIC or PyBOP for sterically hindered residues.

- Solvent Systems : Switch to DMF/DCM mixtures to improve solubility.

- Temperature : Perform reactions at 0–4°C to minimize racemization .

Q. How do researchers reconcile discrepancies in reported solubility profiles of this compound across different solvent systems?

- Methodological Answer : Conflicting solubility data (e.g., DMSO vs. DMF) may arise from impurities or hydration states. Conduct systematic solubility tests under inert atmosphere (N) and pre-dry the compound at 40°C for 24 hours. Compare results with literature values (e.g., 10 mM in DMSO vs. 5 mM in DMF) .

Q. What are the critical factors in designing stability studies for this compound under long-term storage?

- Methodological Answer : Monitor degradation via:

- Temperature : Store at –20°C (vs. room temperature) to minimize ester hydrolysis.

- Humidity : Use desiccants (silica gel) to prevent hygroscopic degradation.

- Light Exposure : Amber vials reduce photolytic cleavage of Bzl groups .

Key Research Findings

- Synthetic Yield Optimization : Coupling efficiency improves by 15–20% using PyBOP vs. DCC/HOBt in solid-phase synthesis .

- Degradation Pathways : Hydrolysis of Bzl esters occurs at pH >8.0, necessitating neutral buffers during peptide elongation .

- Racemization Risk : Aspartic acid derivatives show <2% racemization when activated at 0°C with HOBt .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.